Methyl 3-(cyclobutanecarbonylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(cyclobutanecarbonylamino)benzoate, also known as Methyl CBZ or Methyl Carbamazepine, is a chemical compound that has been widely used in the field of medicinal chemistry. It is a derivative of carbamazepine, which is a well-known anticonvulsant drug used in the treatment of epilepsy and bipolar disorder. Methyl CBZ has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ is not fully understood. However, it is believed to work by blocking voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By blocking these channels, Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ can reduce the excitability of neurons and prevent the occurrence of seizures.
Biochemical and Physiological Effects:
Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that inhibits the activity of neurons, in the brain. It has also been found to reduce the levels of glutamate, a neurotransmitter that is involved in the generation of action potentials in neurons. These effects are believed to contribute to the anticonvulsant activity of Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ.
Advantages and Limitations for Lab Experiments
Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and study. It has also been extensively studied for its biological activities, making it a useful tool for investigating the mechanisms of action of anticonvulsant and analgesic drugs. However, Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ also has some limitations. It has been found to have low solubility in water, which can make it difficult to administer in experiments. It is also known to have some toxicity, particularly at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ. One area of interest is the development of new derivatives of Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ with improved solubility and reduced toxicity. Another area of interest is the investigation of the mechanisms of action of Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ, particularly with regard to its analgesic and anti-inflammatory effects. Additionally, Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Overall, Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ is a promising compound with a wide range of potential therapeutic uses, and further research is needed to fully understand its biological activities and potential applications.
Synthesis Methods
The synthesis of Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ involves the reaction of 3-aminobenzoic acid with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ. The synthesis method has been well established and has been reported in several scientific journals.
Scientific Research Applications
Methyl 3-(cyclobutanecarbonylamino)benzoate CBZ has been extensively studied for its potential therapeutic uses. It has been found to exhibit anticonvulsant activity in animal models of epilepsy, and has been suggested as a potential treatment for epilepsy in humans. It has also been found to have analgesic and anti-inflammatory effects, and has been studied for its potential use in the treatment of pain and inflammation.
properties
IUPAC Name |
methyl 3-(cyclobutanecarbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)10-6-3-7-11(8-10)14-12(15)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYYTNFFHUWJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyclobutanecarbonylamino)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.